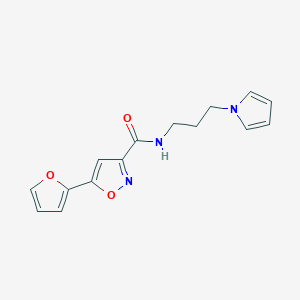
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a synthetic compound that has garnered interest in various scientific research fields due to its potential applications. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep process involving the initial formation of the imidazole ring, followed by the attachment of the piperazine ring and the subsequent incorporation of the phenylbutan-1-one moiety. Typical synthetic routes involve:
Step 1: Formation of the imidazole ring using a mixture of a suitable 1,2-dicarbonyl compound with an amine derivative in the presence of an acid catalyst.
Step 2: Reaction of the resulting imidazole derivative with a chlorinated phenyl compound under basic conditions to introduce the 3-chlorophenyl group.
Step 3: Coupling of the chlorinated imidazole intermediate with piperazine in a solvent such as ethanol, using heating and stirring.
Step 4: Alkylation of the resultant piperazine-imidazole compound with 4-phenylbutan-1-one using an alkylating agent under mild conditions.
Step 5: Hydrochloride salt formation by treating the final compound with hydrochloric acid.
Industrial Production Methods: While detailed industrial-scale production methods are proprietary, the process generally involves:
Utilization of batch reactors for precise temperature and pH control.
Solvent extraction techniques to purify intermediate compounds.
Crystallization processes for the final compound to ensure high purity and yield.
化学反応の分析
Types of Reactions: The compound undergoes several types of reactions, including:
Oxidation: Potential conversion of the phenylbutan-1-one moiety to a carboxylic acid or aldehyde derivative.
Reduction: Conversion of the imidazole or phenylbutan-1-one groups to more reduced forms, such as alcohols or alkanes.
Substitution: Introduction of different functional groups in place of the chlorine atom on the phenyl ring or modification of the imidazole and piperazine rings.
Common Reagents and Conditions:
Oxidation: Employing reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.
Reduction: Utilizing reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Using nucleophiles such as amines or thiols to displace the chlorine atom, under conditions involving polar aprotic solvents and base catalysts.
Major Products Formed:
From Oxidation: Corresponding carboxylic acids or aldehydes depending on the reaction conditions.
From Reduction: Alcohols or alkanes with modified functional groups.
From Substitution: Various substituted imidazole-piperazine derivatives with altered activity profiles.
科学的研究の応用
1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride finds applications in:
Chemistry: Studied for its unique chemical properties and potential use as a ligand in coordination chemistry.
Biology: Investigated for its ability to interact with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as an intermediate in the production of complex organic compounds.
作用機序
The compound's mechanism of action is multifaceted and involves:
Molecular Targets: Binding to specific protein targets, such as enzymes or receptors, modulating their activity.
Pathways Involved: Interaction with cellular signaling pathways, affecting processes such as cell growth, apoptosis, or inflammation.
類似化合物との比較
Compared to other compounds, 1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is unique in its structure and activity profile. Similar compounds include:
1-(3-Chlorophenyl)-2-(1H-imidazol-2-yl)piperazine derivatives
Phenylbutan-1-one analogs
Imidazole-piperazine conjugates
These compounds differ in their specific functional groups or molecular scaffolds, leading to variations in their chemical reactivity and biological activity.
Conclusion
This compound is a compound with diverse scientific research applications, intriguing synthetic routes, and complex chemical reactions. Its unique properties and potential therapeutic effects make it a significant compound for further study in various fields of science.
特性
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O.ClH/c24-20-9-5-10-21(18-20)28-13-12-25-23(28)27-16-14-26(15-17-27)22(29)11-4-8-19-6-2-1-3-7-19;/h1-3,5-7,9-10,12-13,18H,4,8,11,14-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWJUOAZXPVCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)CCCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2637169.png)
![1-(4-FLUOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE](/img/structure/B2637170.png)
![3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2637171.png)

![4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B2637177.png)
![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/new.no-structure.jpg)
![1-Methyl-4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2637179.png)
![(2Z)-2-(3-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile](/img/structure/B2637180.png)

![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)



